molecular formula C18H20ClNO2S B2686406 N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide CAS No. 2034257-50-4

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide

Cat. No.: B2686406
CAS No.: 2034257-50-4
M. Wt: 349.87
InChI Key: JBKNPDXXEMBWQL-UHFFFAOYSA-N
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Description

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide is a complex organic compound characterized by its unique structural features, including a chlorophenyl group, a hydroxypropyl chain, and an ethylthio-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 2-(ethylthio)benzoic acid.

    Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form a 3-chlorophenyl magnesium bromide intermediate.

    Addition Reaction: This intermediate is then reacted with 3-hydroxypropyl bromide to form the 3-(3-chlorophenyl)-3-hydroxypropyl intermediate.

    Amidation: The final step involves the amidation of the intermediate with 2-(ethylthio)benzoic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under suitable conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 3-(3-chlorophenyl)-3-oxopropyl-2-(ethylthio)benzamide.

    Reduction: Formation of N-(3-phenyl-3-hydroxypropyl)-2-(ethylthio)benzamide.

    Substitution: Formation of N-(3-(3-aminophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide exerts its effects depends on its interaction with specific molecular targets. For instance, in a biological context, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The presence of the chlorophenyl and hydroxypropyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3-hydroxypropylbenzamide
  • N-(3-chlorophenyl)-3-hydroxypropyl-2-methylbenzamide
  • N-(3-chlorophenyl)-3-hydroxypropyl-2-(methylthio)benzamide

Uniqueness

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The ethylthio group, in particular, differentiates it from similar compounds, potentially offering enhanced stability and reactivity in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-ethylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2S/c1-2-23-17-9-4-3-8-15(17)18(22)20-11-10-16(21)13-6-5-7-14(19)12-13/h3-9,12,16,21H,2,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKNPDXXEMBWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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